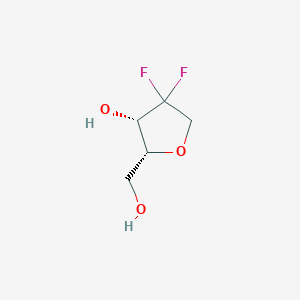
2-Deoxy-2,2-difluororibose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2,2-difluororibose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is a key structural component in various nucleoside analogs, which are used as antiviral and anticancer agents. The presence of fluorine atoms in the ribose ring enhances the compound’s stability and biological activity, making it a valuable building block in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluororibose typically involves the fluorination of ribose derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in the presence of a solvent. This process often requires the removal of silyl halide by-products and subsequent deprotection steps to yield the desired compound . Another approach involves the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of ribofuranose intermediates with reactive leaving groups, such as ribofuranose alpha-methanesulfonate, which can be reacted with nucleobases under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2,2-difluororibose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Fluorine atoms in the ribose ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted ribose derivatives. These products are valuable intermediates in the synthesis of nucleoside analogs and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2,2-difluororibose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Deoxy-2,2-difluororibose involves its incorporation into nucleoside analogs, which then interfere with DNA and RNA synthesis. The fluorine atoms enhance the stability of these analogs, allowing them to inhibit viral replication and cancer cell proliferation. The compound targets specific enzymes, such as DNA polymerases and ribonucleotide reductases, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical diagnostics and imaging.
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: A protected form of 2-Deoxy-2,2-difluororibose used in synthetic chemistry.
2-Deoxy-2,2-difluoro-beta-cytidine: An antiviral and anticancer agent similar to gemcitabine.
Uniqueness
This compound is unique due to its dual fluorine substitution, which significantly enhances its chemical stability and biological activity compared to other fluorinated sugars. This makes it a valuable compound in the development of potent nucleoside analogs for therapeutic use .
Eigenschaften
Molekularformel |
C5H8F2O3 |
|---|---|
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1 |
InChI-Schlüssel |
XLFTWOXMFCMHBS-DMTCNVIQSA-N |
Isomerische SMILES |
C1C([C@H]([C@H](O1)CO)O)(F)F |
Kanonische SMILES |
C1C(C(C(O1)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


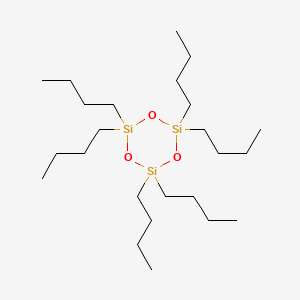
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
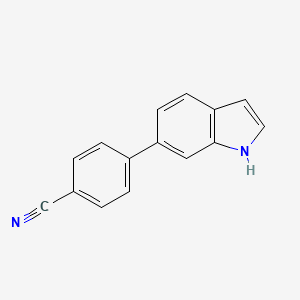

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
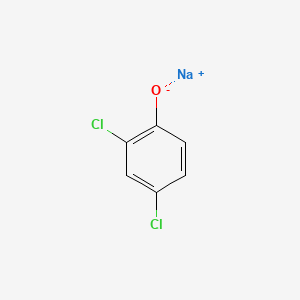
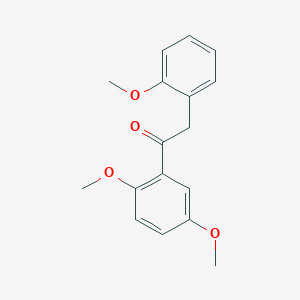
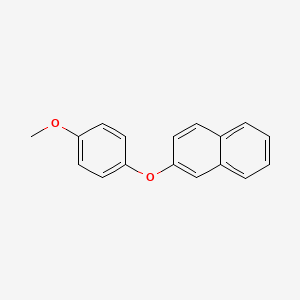

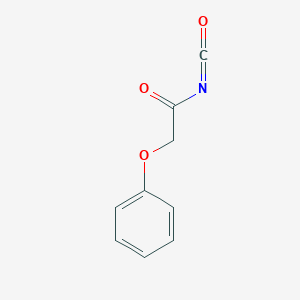
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)

